tert-Butyl ((2S)-2-cyanopiperidin-4-yl)carbamate
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Overview
Description
tert-Butyl ((2S)-2-cyanopiperidin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyanopiperidine moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S)-2-cyanopiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanopiperidine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2S)-2-cyanopiperidin-4-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, bases such as cesium carbonate, and solvents like 1,4-dioxane . Reaction conditions may vary depending on the desired transformation, but typical conditions involve moderate temperatures and controlled atmospheres.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines .
Scientific Research Applications
tert-Butyl ((2S)-2-cyanopiperidin-4-yl)carbamate has several scientific research applications, including:
Biology: The compound can be used in the study of biological processes and interactions due to its unique chemical properties.
Industry: The compound is used in industrial processes for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of tert-Butyl ((2S)-2-cyanopiperidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in various chemical reactions, facilitating the formation of desired products. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl ((2S)-2-cyanopiperidin-4-yl)carbamate include other carbamates such as tert-butyl carbamate and carboxybenzyl carbamate .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications and industrial processes.
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-2-cyanopiperidin-4-yl]carbamate |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h8-9,13H,4-6H2,1-3H3,(H,14,15)/t8?,9-/m0/s1 |
InChI Key |
PYXOJLZQAZSKFM-GKAPJAKFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCN[C@@H](C1)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC(C1)C#N |
Origin of Product |
United States |
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